molecular formula C12H17NO2 B261470 N-isopropyl-2-(4-methylphenoxy)acetamide

N-isopropyl-2-(4-methylphenoxy)acetamide

Cat. No. B261470
M. Wt: 207.27 g/mol
InChI Key: BPSRJLCGUIONSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-(4-methylphenoxy)acetamide, also known as IMPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of N-isopropyl-2-(4-methylphenoxy)acetamide involves the inhibition of voltage-gated sodium channels in the nervous system. By blocking these channels, N-isopropyl-2-(4-methylphenoxy)acetamide reduces the excitability of neurons, leading to a decrease in pain sensation. This mechanism of action has been extensively studied in animal models and has shown promising results in the treatment of neuropathic pain.
Biochemical and Physiological Effects:
N-isopropyl-2-(4-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects in animal models. These effects include a decrease in the release of pro-inflammatory cytokines, an increase in the production of anti-inflammatory cytokines, and a reduction in oxidative stress. These effects suggest that N-isopropyl-2-(4-methylphenoxy)acetamide may have potential applications in the treatment of inflammatory diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isopropyl-2-(4-methylphenoxy)acetamide for lab experiments is its relatively simple synthesis method. This allows for easy production of the compound in large quantities for use in scientific research. However, one limitation of N-isopropyl-2-(4-methylphenoxy)acetamide is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on N-isopropyl-2-(4-methylphenoxy)acetamide. One area of interest is the development of more potent analogs of N-isopropyl-2-(4-methylphenoxy)acetamide for use as therapeutic agents. Another area of interest is the exploration of the potential applications of N-isopropyl-2-(4-methylphenoxy)acetamide in the treatment of other diseases and conditions, such as inflammation and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-isopropyl-2-(4-methylphenoxy)acetamide and its effects on the nervous system.

Synthesis Methods

N-isopropyl-2-(4-methylphenoxy)acetamide is synthesized using a specific method that involves the reaction of 4-methylphenol with isopropylamine, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure N-isopropyl-2-(4-methylphenoxy)acetamide. This synthesis method has been widely used in the laboratory to produce N-isopropyl-2-(4-methylphenoxy)acetamide for scientific research.

Scientific Research Applications

N-isopropyl-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in the field of medicine. One of the most significant applications of N-isopropyl-2-(4-methylphenoxy)acetamide is its use as a potential drug candidate for the treatment of neuropathic pain. N-isopropyl-2-(4-methylphenoxy)acetamide has been shown to have analgesic effects in animal models of neuropathic pain, making it a promising candidate for further development as a therapeutic agent.

properties

Product Name

N-isopropyl-2-(4-methylphenoxy)acetamide

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-propan-2-ylacetamide

InChI

InChI=1S/C12H17NO2/c1-9(2)13-12(14)8-15-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

BPSRJLCGUIONSP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC(C)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.